molecular formula C17H25NO4 B5791341 Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate

Cat. No.: B5791341
M. Wt: 307.4 g/mol
InChI Key: SQPHCWYJULBRHL-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate benzyl halides under basic conditions. One common method involves the use of ethyl piperidine-4-carboxylate as the starting material, which is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with various biological targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-(2,3-dimethoxybenzyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

ethyl 1-[(2,3-dimethoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-4-22-17(19)13-8-10-18(11-9-13)12-14-6-5-7-15(20-2)16(14)21-3/h5-7,13H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPHCWYJULBRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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